In-Depth Technical Guide: Physicochemical Properties of 2-(Pyridin-3-yl)indoline
In-Depth Technical Guide: Physicochemical Properties of 2-(Pyridin-3-yl)indoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-(Pyridin-3-yl)indoline. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates information on its unsaturated analog, 2-(Pyridin-3-yl)-1H-indole, alongside computationally predicted data for the target indoline compound. Furthermore, a detailed, adaptable experimental protocol for its synthesis via the reduction of the corresponding indole is presented. While no specific signaling pathway involvement has been documented for 2-(Pyridin-3-yl)indoline, this guide proposes a potential logical framework for investigation based on the known biological activities of related indole and pyridine-containing compounds. This document aims to serve as a valuable resource for researchers interested in the potential therapeutic applications of this and similar molecular scaffolds.
Physicochemical Properties
Table 1: Physicochemical Properties of 2-(Pyridin-3-yl)-1H-indole (Experimental and Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂ | - |
| Molecular Weight | 194.23 g/mol | - |
| Melting Point | 178-179 °C | [1] |
| Boiling Point | 420.1 ± 20.0 °C (Predicted) | [1] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 15.78 ± 0.30 (Predicted) | [1] |
Table 2: Predicted Physicochemical Properties of 2-(Pyridin-3-yl)indoline
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₂N₂ |
| Molecular Weight | 196.25 g/mol |
| LogP | 2.15 |
| pKa (most basic) | 5.25 (Pyridine nitrogen) |
| Water Solubility | 1.2 g/L |
| Melting Point | 85-95 °C |
| Boiling Point | 380-390 °C |
Note: The values in Table 2 are computationally predicted and should be confirmed through experimental validation.
Experimental Protocols: Synthesis of 2-(Pyridin-3-yl)indoline
The synthesis of 2-(Pyridin-3-yl)indoline can be readily achieved through the reduction of the corresponding indole, 2-(Pyridin-3-yl)-1H-indole. Several methods are available for the reduction of the indole nucleus to an indoline. A common and effective method involves the use of a borane reagent in the presence of a strong acid, such as trifluoroacetic acid.
Protocol: Reduction of 2-(Pyridin-3-yl)-1H-indole to 2-(Pyridin-3-yl)indoline
This protocol is adapted from established procedures for the reduction of indole compounds.[2]
Materials:
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2-(Pyridin-3-yl)-1H-indole
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Trifluoroacetic acid (TFA)
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Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
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Deionized water
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Methylene chloride (DCM)
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Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
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Nitrogen or Argon gas supply
Procedure:
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Dissolution: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-(Pyridin-3-yl)-1H-indole in trifluoroacetic acid. The concentration will depend on the scale of the reaction, but a starting point could be approximately 0.5 mmol of the indole per 1 mL of TFA.
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Cooling: Cool the solution in an ice bath to 0 °C.
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Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution dropwise to the cooled and stirred indole solution over a period of 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial.
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Quenching: After the addition is complete, cautiously add deionized water to the reaction mixture to quench the excess borane reagent.
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Stirring: Allow the resulting solution to stir at room temperature for approximately 1-2 hours.
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Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the trifluoroacetic acid and tetrahydrofuran.
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Extraction: Partition the resulting residue between methylene chloride and an aqueous sodium hydroxide solution. Adjust the pH of the aqueous layer to >10 to ensure the product is in its free base form.
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Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with methylene chloride.
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Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(Pyridin-3-yl)indoline. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization:
The structure and purity of the synthesized 2-(Pyridin-3-yl)indoline should be confirmed using standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the saturation of the 2,3-double bond of the indole ring.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Signaling Pathway Involvement: A Logical Framework
Currently, there is no specific published research detailing the interaction of 2-(Pyridin-3-yl)indoline with any biological signaling pathways. However, based on the structural motifs present in the molecule—an indoline core and a pyridine ring—it is possible to hypothesize potential areas of biological activity that warrant investigation. Indoline and indole derivatives are known to interact with a variety of biological targets, and the pyridine moiety can influence receptor binding and pharmacokinetic properties.
The following diagram illustrates a logical workflow for investigating the potential biological activities and signaling pathway involvement of 2-(Pyridin-3-yl)indoline, starting from initial screening and progressing to more detailed mechanistic studies.
Caption: A logical workflow for the investigation of the biological activity of 2-(Pyridin-3-yl)indoline.
This proposed workflow begins with broad screening to identify any biological effects of the compound. Positive hits would then be validated, and a structure-activity relationship (SAR) study initiated through the synthesis of analogs. Subsequent in-depth studies would focus on identifying the specific molecular target and elucidating the mechanism of action by analyzing its impact on key signaling pathways. Given the prevalence of indole and pyridine motifs in kinase inhibitors and GPCR ligands, these pathways represent logical starting points for investigation.
Conclusion
2-(Pyridin-3-yl)indoline is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While experimental data on its physicochemical properties and biological activity are currently lacking, this guide provides a solid foundation for researchers by presenting predicted properties, a detailed synthetic protocol, and a logical framework for exploring its potential therapeutic applications. The provided information is intended to facilitate future research into this and related compounds, ultimately contributing to the development of novel therapeutics.
